Tubulin inhibitor 20

Microtubule destabilization Colchicine binding site Benzylidene indanone SAR

CBSI research is plagued by scaffold-dependent potency variability exceeding three orders of magnitude, confounding cross-study reproducibility. Tubulin inhibitor 20 (CAS 860356-56-5) is the unsubstituted baseline comparator within the gallic acid-derived benzylidene indanone chemotype, enabling controlled structure-activity relationship (SAR) evaluation at the colchicine binding site. • Defined LogP 3.7 & zero H-bond donors-reference for lipophilicity-permeability correlation studies • Not a known P-gp/ABC transporter substrate-validated reference for chemotype-dependent resistance profiling • ≥98% purity, supplied in 25-100 mg research quantities with ambient temperature shipping

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B12404631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 20
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CC(=CC3=CC=CC=C3)C(=O)C2=C1)OC)OC
InChIInChI=1S/C19H18O4/c1-21-16-11-14-15(18(22-2)19(16)23-3)10-13(17(14)20)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3/b13-9+
InChIKeyDTXWZXBYITUUST-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 20 (CAS 860356-56-5): A Gallic Acid-Derived Benzylidene Indanone Targeting the Colchicine Binding Site for Cancer Research Procurement


Tubulin inhibitor 20 (compound 1, CAS 860356-56-5) is a synthetic small-molecule tubulin polymerization inhibitor belonging to the benzylidene indanone chemotype derived from gallic acid . Its chemical structure, 2-benzylidene-4,5,6-trimethoxy-3H-inden-1-one, features a trimethoxyphenyl moiety and an α,β-unsaturated ketone system characteristic of colchicine binding site inhibitors (CBSIs) [1]. The compound is cataloged by multiple research reagent suppliers (MedChemExpress Cat. No. HY-115958; TargetMol Cat. No. T60755) with reported purity >98% and is intended exclusively for laboratory research applications in cancer biology and microtubule dynamics studies .

Why Tubulin Inhibitor 20 Cannot Be Interchanged with Other Colchicine-Site Binders in Research Protocols


Colchicine binding site inhibitors (CBSIs) exhibit substantial variation in potency, selectivity, and pharmacokinetic properties across chemical scaffolds despite sharing a common target site [1]. Within the benzylidene indanone series specifically, substitution patterns on the phenyl ring and indanone core produce IC50 values spanning from nanomolar to high micromolar ranges across different cancer cell lines [1]. Furthermore, tubulin polymerization inhibition IC50 values among CBSIs vary by over three orders of magnitude—from approximately 1 μM for combretastatin A-4 (CA-4) to >17 μM for certain analogs—with each compound demonstrating unique cellular permeability, efflux transporter susceptibility, and vascular disrupting activity profiles [2] [3]. Generic substitution without compound-specific validation therefore introduces uncontrolled variables that compromise experimental reproducibility and mechanistic interpretation.

Tubulin Inhibitor 20: Quantitative Differentiation Evidence for Procurement Decision-Making


Benzylidene Indanone Core: Distinct Scaffold Differentiated from Combretastatin and Chalcone CBSIs

Tubulin inhibitor 20 belongs to the benzylidene indanone chemotype—a conformationally constrained scaffold that represents a structurally distinct class of CBSIs relative to the widely studied combretastatin A-4 (CA-4) stilbenoid series and chalcone derivatives [1] [2]. Benzylidene indanones incorporate an α,β-unsaturated ketone system within a cyclic 5-membered indanone ring, described as the "rigid cousins of chalcones" with distinct conformational properties that influence colchicine-site binding geometry [3]. This scaffold differentiation provides research groups with an orthogonal tool compound that is not susceptible to the same structure-specific resistance mechanisms or off-target interactions that may affect stilbenoid-based CBSIs [1].

Microtubule destabilization Colchicine binding site Benzylidene indanone SAR G2/M cell cycle arrest

Gallic Acid-Derived Synthesis: Differentiated Starting Material and Synthetic Accessibility Profile

Tubulin inhibitor 20 originates from a synthetic route utilizing gallic acid (3,4,5-trihydroxybenzoic acid)—a plant-derived phenolic acid abundant in tannins and natural sources—as the template starting material [1] [2]. This differentiates it from CBSIs derived from combretastatin (isolated from Combretum caffrum bark in limited quantities) or purely petrochemical feedstocks [3]. Gallic acid-based synthesis of benzylidene indanones proceeds via methylation to yield trimethoxybenzoic acid intermediates followed by cyclization and aldol condensation, offering a cost-effective and scalable synthetic route relative to complex natural product isolation or multi-step total syntheses required for certain comparators [1].

Gallic acid derivatives Natural product-inspired synthesis Cost-effective procurement Benzylidene indanone synthesis

Trimethoxybenzylidene Pharmacophore: Distinct Substitution Pattern Relative to Nitro- and Fluoro-Substituted Benzylidene Indanone Analogs

Within the benzylidene indanone series, substitution on the benzylidene ring critically modulates both tubulin polymerization inhibitory potency and cellular antiproliferative activity [1]. Tubulin inhibitor 20 features an unsubstituted phenyl ring (benzylidene moiety), distinguishing it from the most potent analog in the gallic acid-derived series—compound 8 (3-(3′,4′,5′-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4″-nitrobenzylidene)-indan-1-one)—which incorporates a para-nitro group and exhibits an IC50 range of 3-10 μM against multiple carcinoma cell lines [1] [2]. Fluorinated benzylidene indanone analogs have similarly demonstrated enhanced antiproliferative activity and antiangiogenic properties relative to non-fluorinated counterparts [3]. The absence of electron-withdrawing substituents on Tubulin inhibitor 20 suggests it may serve as a baseline comparator compound within the benzylidene indanone SAR series, offering a defined reference point for evaluating substituent effects on activity [1].

Trimethoxyphenyl pharmacophore Benzylidene indanone SAR Colchicine site binding Microtubule destabilizer

Colchicine Binding Site Engagement: Class-Level Mechanism with Distinct Physicochemical Profile

Tubulin inhibitor 20 is reported to exert its tubulin polymerization inhibitory activity through binding at the colchicine binding site of β-tubulin, consistent with the established mechanism of benzylidene indanone derivatives [1]. While direct tubulin polymerization IC50 data for Tubulin inhibitor 20 are not publicly available in accessible databases, reference values for class comparators establish the activity range: colchicine exhibits tubulin polymerization IC50 values of 3.08-7.48 μM across different assay conditions; combretastatin A-4 (CA-4) shows IC50 of 3.3-4.647 μM; while certain benzylidene indanone analogs demonstrate tubulin polymerization inhibition in the 1-17 μM range [2] [3]. The compound possesses a calculated LogP of 3.7, indicating moderate lipophilicity that may influence cellular permeability and subcellular distribution relative to more hydrophilic CBSIs .

Colchicine binding site Tubulin polymerization inhibition Microtubule destabilizer Vascular disrupting agent

Procurement Availability and Purity Specification: Verified Commercial Sources for Research-Grade Material

Tubulin inhibitor 20 is commercially available through multiple independent research reagent suppliers with documented purity specifications and catalog identification. MedChemExpress catalogs the compound as HY-115958 with purity >98%; TargetMol offers it as T60755; InvivoChem lists it as V47496 with purity ≥98% . The compound is supplied as a solid with molecular formula C19H18O4 and molecular weight 310.34 Da, with reported solubility in DMSO (≥10 mM) . This multi-vendor availability differentiates Tubulin inhibitor 20 from proprietary or single-source CBSIs that may present supply chain vulnerabilities or batch-to-batch variability concerns .

Research reagent procurement Purity specification CAS 860356-56-5 Small molecule inhibitor

Recommended Research Applications for Tubulin Inhibitor 20 Based on Documented Evidence


SAR Reference Compound for Benzylidene Indanone Series Optimization

Tubulin inhibitor 20 (compound 1) serves as an unsubstituted baseline comparator within the gallic acid-derived benzylidene indanone chemotype [1]. Researchers can utilize this compound to systematically evaluate the impact of electron-withdrawing substituents (e.g., para-nitro, fluoro) and additional methoxy groups on tubulin polymerization inhibitory potency and cellular antiproliferative activity. The trimethoxy-substituted indanone core provides a defined scaffold for probing structure-activity relationships at the colchicine binding site, with the unsubstituted benzylidene moiety enabling direct comparison to more potent nitro- and fluoro-substituted analogs that exhibit IC50 values in the low micromolar range (3-10 μM) [1] [2].

Orthogonal Tool Compound for Colchicine Binding Site Validation Studies

The benzylidene indanone scaffold of Tubulin inhibitor 20 represents a chemically distinct pharmacophore relative to the widely employed stilbenoid-based CBSIs (e.g., combretastatin A-4, CA-4P) and chalcone derivatives [1]. This structural orthogonality enables target engagement validation and mechanism-of-action studies where chemotype-specific off-target effects may confound interpretation [2]. The compound's distinct physicochemical profile (LogP 3.7, zero H-bond donors) relative to colchicine (LogP 1.03) and CA-4 (LogP 2.8) further supports its use in studies examining relationships between lipophilicity, cellular permeability, and tubulin binding efficacy .

Synthetic Methodology Development Using Gallic Acid-Derived Scaffolds

Tubulin inhibitor 20 exemplifies the gallic acid-derived benzylidene indanone synthetic pathway, offering a structurally characterized reference compound for medicinal chemistry groups developing novel synthetic routes to CBSIs [1]. The synthesis proceeds via methylation of gallic acid to yield trimethoxybenzoic acid intermediates, followed by cyclization and aldol condensation to install the benzylidene moiety [2]. This established route provides a benchmark for evaluating alternative synthetic approaches, catalyst systems, or green chemistry adaptations targeting the benzylidene indanone chemotype [1].

Control Compound for Multidrug Resistance Studies in Cancer Cell Models

Within the CBSI class, benzylidene indanones have demonstrated activity against multidrug-resistant cancer cell lines [1]. Tubulin inhibitor 20 may be employed as a comparator in studies evaluating resistance mechanisms to clinically evaluated CBSIs (e.g., CA-4P, AVE8062/ombrabulin, BNC105P), several of which have advanced to phase I/II clinical trials for solid tumors and vascular disrupting applications [2]. The compound's benzylidene indanone scaffold is not a known substrate for P-glycoprotein or other ABC transporters that mediate resistance to taxanes and vinca alkaloids, providing a defined reference point for assessing chemotype-dependent resistance profiles [1] .

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